Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride is a complex organoboron compound. It is known for its unique chemical properties, which make it valuable in various chemical reactions and industrial applications. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride typically involves the reaction of 4-fluorophenylboronic acid with difluoroborane reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as tetrabutylammonium fluoride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoride ion acts as a leaving group.
Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Conditions: Reactions are typically conducted under mild conditions, with temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities and as probes in biochemical studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride exerts its effects involves the formation of a boron-carbon bond, which facilitates the transfer of functional groups in coupling reactions. The molecular targets include organic halides and arylboronic acids, and the pathways involved are typically catalytic cycles mediated by palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki–Miyaura coupling.
Trifluoroborates: These compounds are also used in coupling reactions but have different reactivity profiles.
Uniqueness
Difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride is unique due to its high reactivity and stability under mild conditions, making it a valuable reagent in organic synthesis. Its ability to form strong boron-carbon bonds and participate in efficient coupling reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
difluoro-(4-fluorophenyl)borane;tetrabutylazanium;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF3.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJGOSNGWUTMX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.